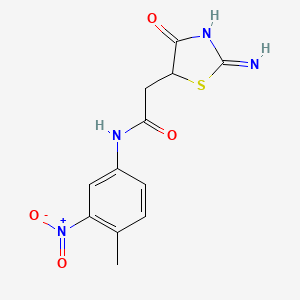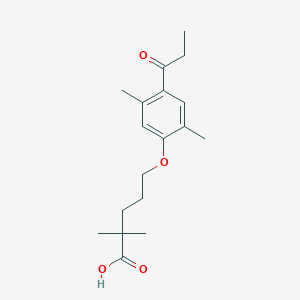
2-(2-Methoxyphenyl)-1,1-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-1,1-diphenylethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a diphenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1,1-diphenylethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with diphenylmethanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Another approach involves the use of Grignard reagents. In this method, 2-methoxyphenylmagnesium bromide is reacted with benzophenone to yield the desired product. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1,1-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-1,1-diphenylethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1,1-diphenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenylacetic acid
- 2-Methoxyphenyl isocyanate
- 2-Methoxy-2-phenylethanol
Uniqueness
2-(2-Methoxyphenyl)-1,1-diphenylethanol is unique due to its specific structural features, such as the presence of both methoxy and diphenylethanol groups. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C21H20O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1,1-diphenylethanol |
InChI |
InChI=1S/C21H20O2/c1-23-20-15-9-8-10-17(20)16-21(22,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15,22H,16H2,1H3 |
InChI Key |
IPTOORWXCOSHLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium](/img/structure/B15132692.png)
![2-{[(2Z)-6-benzyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B15132695.png)


![3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15132710.png)
![4-(Trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B15132715.png)

![(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide](/img/structure/B15132729.png)

![tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15132742.png)
![Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15132754.png)
